

Navigating the Structural Landscape of Fluorinated Quinolines: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: 4-Bromo-6-(trifluoromethoxy)quinoline

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While direct crystallographic data for **4-Bromo-6-(trifluoromethoxy)quinoline** remains elusive in publicly accessible databases, a comparative analysis of structurally similar fluorinated quinoline derivatives offers valuable insights for researchers, scientists, and drug development professionals. This guide presents a detailed comparison of the single-crystal X-ray diffraction data for two such analogues: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline and (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. By examining their crystal structures and experimental protocols, we can infer potential solid-state properties and guide future synthetic and crystallographic efforts for the target compound.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the two selected 4-(trifluoromethyl)quinoline derivatives, providing a basis for understanding the structural influence of different substitution patterns on the quinoline core.

Table 1: Crystal Data and Structure Refinement for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Parameter	Value
Empirical Formula	C ₁₃ H ₉ ClF ₃ N
Formula Weight	271.66
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	13.8482(19) Å
b	5.0534(8) Å
c	18.048(3) Å
α	90°
β	107.503(17)°
γ	90°
Volume	1204.5(3) Å ³
Z	4
Calculated Density	1.498 Mg/m ³
Absorption Coefficient	0.334 mm ⁻¹
F(000)	552
Data Collection & Refinement	
Theta range for data collection	3.66 to 25.00°
Index ranges	-16≤h≤16, -6≤k≤6, -21≤l≤21
Reflections collected	8327
Independent reflections	2105 [R(int) = 0.0455]

Completeness to theta = 25.00°	99.1 %
Data / restraints / parameters	2105 / 0 / 163
Goodness-of-fit on F ²	1.033
Final R indices [I>2sigma(I)]	R1 = 0.0450, wR2 = 0.1099
R indices (all data)	R1 = 0.0763, wR2 = 0.1265

Table 2: Crystal Data and Structure Refinement for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol (CCDC 2036933)

Parameter	Value
Empirical Formula	C ₂₃ H ₁₅ F ₃ N ₂ O
Formula Weight	404.38
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.133(2) Å
b	20.243(4) Å
c	9.534(2) Å
α	90°
β	98.43(3)°
γ	90°
Volume	1930.9(7) Å ³
Z	4
Calculated Density	1.391 Mg/m ³
Absorption Coefficient	0.104 mm ⁻¹
F(000)	832
Data Collection & Refinement	
Theta range for data collection	2.59 to 25.00°
Index ranges	-12<=h<=12, -24<=k<=24, -11<=l<=11
Reflections collected	14856
Independent reflections	3393 [R(int) = 0.0345]

Completeness to theta = 25.00°	99.8 %
Data / restraints / parameters	3393 / 0 / 271
Goodness-of-fit on F ²	1.032
Final R indices [I>2sigma(I)]	R1 = 0.0416, wR2 = 0.1077
R indices (all data)	R1 = 0.0543, wR2 = 0.1171

Experimental Protocols

The determination of the crystal structures for these quinoline derivatives follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: The synthesis of this compound typically involves a multi-step reaction sequence, culminating in the formation of the quinoline ring system. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in an appropriate organic solvent or solvent mixture.
- (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol: This Schiff base is synthesized by the condensation reaction of 6-amino-2-phenyl-4-(trifluoromethyl)quinoline with salicylaldehyde.^[1] Single crystals are typically grown by slow evaporation from an ethanol solution.^[1]

X-ray Data Collection and Structure Refinement

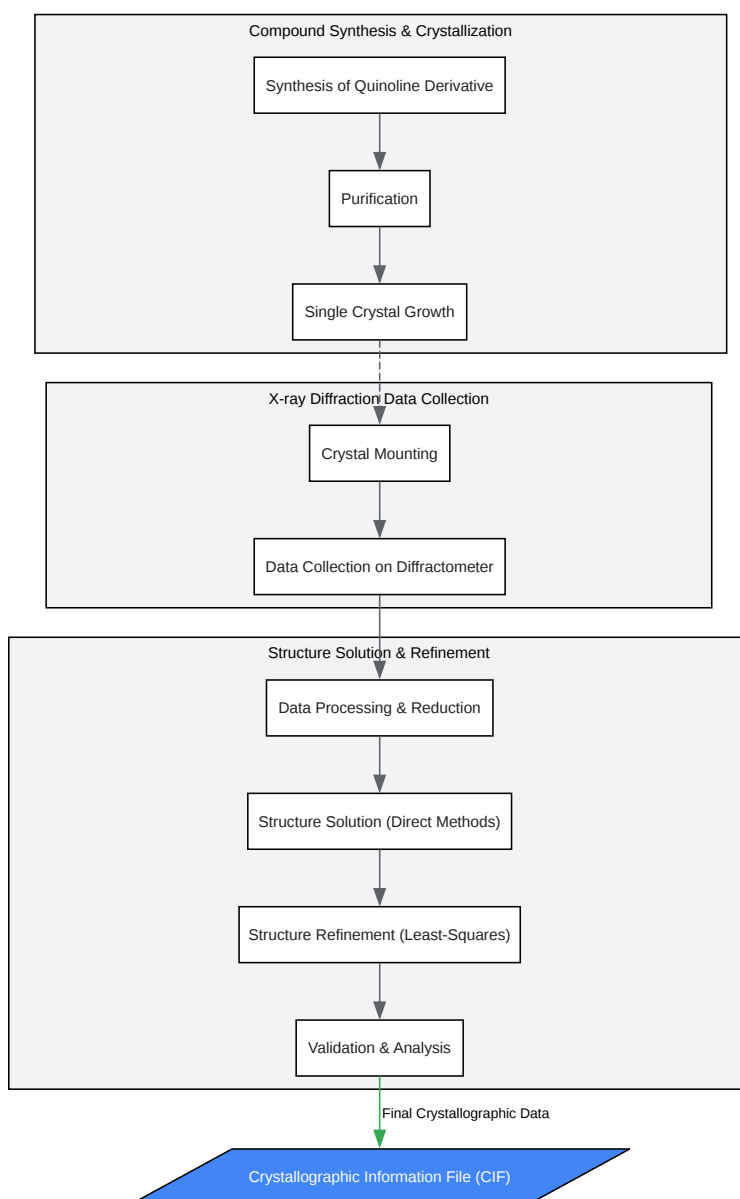
Single-crystal X-ray diffraction data for both compounds were collected on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) at room temperature (293 K). The collected intensity data were corrected for Lorentz and polarization effects.

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The logical flow of the X-ray crystallography process is depicted in the following diagram.



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Experimental workflow for X-ray crystallography.

This guide provides a foundational comparison of the crystallographic features of two 4-(trifluoromethyl)quinoline derivatives. The presented data and protocols can serve as a valuable reference for researchers engaged in the design and crystallographic analysis of novel quinoline-based compounds, including the yet-to-be-characterized **4-Bromo-6-(trifluoromethoxy)quinoline**. The subtle interplay of different substituents on the quinoline scaffold highlights the importance of empirical crystallographic studies in understanding the solid-state behavior of these molecules.

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References

- 1. beilstein-archives.org [beilstein-archives.org]
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